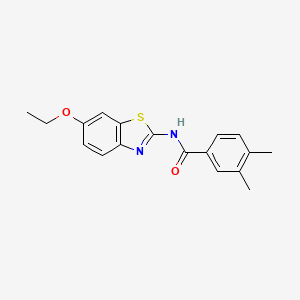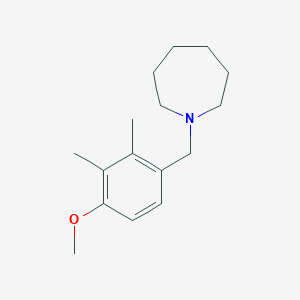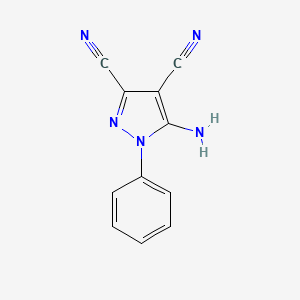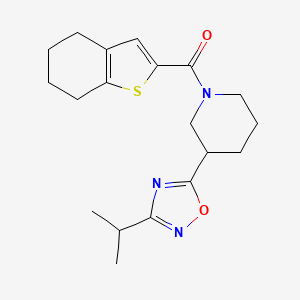
N-methyl-2-(2-pyridinyl)-N-(3-thienylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(2-pyridinyl)-N-(3-thienylmethyl)ethanamine, commonly known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research to study Parkinson's disease. The selective destruction of dopaminergic neurons in the brain by MPTP leads to symptoms similar to Parkinson's disease, such as tremors, rigidity, and bradykinesia. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in the study of the disease and the development of potential treatments.
Mécanisme D'action
MPTP is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress, leading to neuronal death. The selective toxicity of MPTP to dopaminergic neurons is due to the high expression of MAO-B in these neurons.
Biochemical and physiological effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in motor deficits similar to Parkinson's disease. MPTP also causes oxidative stress and inflammation in the brain, leading to further neuronal damage. MPTP has been shown to affect other neurotransmitter systems in addition to dopamine, such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPTP in lab experiments include its ability to selectively destroy dopaminergic neurons, its reproducibility, and its ability to mimic the symptoms of Parkinson's disease. However, MPTP has several limitations, such as its toxicity to humans and animals, its narrow therapeutic window, and its inability to fully replicate the complexity of Parkinson's disease.
Orientations Futures
Future research on MPTP should focus on developing alternative animal models of Parkinson's disease that better replicate the complexity of the disease. Other areas of research could include the development of neuroprotective agents that can prevent MPTP-induced neurotoxicity, the identification of biomarkers for Parkinson's disease, and the development of new therapies for the treatment of Parkinson's disease.
Conclusion:
MPTP is a potent neurotoxin that has been widely used in scientific research to study Parkinson's disease. The selective destruction of dopaminergic neurons in the brain by MPTP leads to symptoms similar to Parkinson's disease, making it an invaluable tool for the study of the disease. However, MPTP has several limitations, and future research should focus on developing alternative animal models and new therapies for the treatment of Parkinson's disease.
Méthodes De Synthèse
MPTP can be synthesized in several ways, but the most commonly used method is the Leuckart-Wallach reaction. This reaction involves the reduction of N-methyl-2-(2-pyridyl)acetamide with formic acid and hydrochloric acid, followed by the addition of thioacetic acid to form MPTP. The purity of the final product can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-15(10-12-6-9-16-11-12)8-5-13-4-2-3-7-14-13/h2-4,6-7,9,11H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVQIIABGQQNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5345621 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)

![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)

![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)

![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)


![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)